molecular formula C19H21N5OS B11145745 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide

1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide

Cat. No.: B11145745
M. Wt: 367.5 g/mol
InChI Key: OIGHIWVOSHHELL-UHFFFAOYSA-N
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Description

1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide is a chemical compound for research use only. It is not intended for diagnostic or therapeutic applications. This thienopyrimidine-based small molecule is part of a class of compounds that have shown significant promise in infectious disease research. Specifically, structural analogs within this chemical family have been identified as potent, narrow-spectrum agents against Helicobacter pylori , the primary pathogen responsible for gastritis, peptic ulcers, and gastric cancer . The mechanism of action for this chemical series has been linked to the inhibition of H. pylori’s respiratory Complex I, with genetic studies identifying the NuoD subunit as the putative binding target . This makes related compounds valuable tools for studying bacterial energy metabolism and developing novel antibacterial strategies. Researchers can leverage this compound for hit-to-lead optimization, structure-activity relationship (SAR) studies, and investigating novel pathways in microbiological research. The product is strictly for laboratory and research purposes.

Properties

Molecular Formula

C19H21N5OS

Molecular Weight

367.5 g/mol

IUPAC Name

1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-pyridin-4-ylpiperidine-4-carboxamide

InChI

InChI=1S/C19H21N5OS/c1-12-13(2)26-19-16(12)17(21-11-22-19)24-9-5-14(6-10-24)18(25)23-15-3-7-20-8-4-15/h3-4,7-8,11,14H,5-6,9-10H2,1-2H3,(H,20,23,25)

InChI Key

OIGHIWVOSHHELL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)N3CCC(CC3)C(=O)NC4=CC=NC=C4)C

Origin of Product

United States

Preparation Methods

Solvent and Temperature Effects

Comparative studies from sources and demonstrate that solvent polarity significantly impacts reaction efficiency:

SolventReaction TypeYield (%)Purity (%)
DMFCyclization8592
THFAmidation6588
AcetonitrileNAS7290
DCMCoupling7894

Higher temperatures (reflux conditions) accelerate cyclization but risk decomposition, whereas room-temperature reactions favor selectivity in amidation steps.

Catalytic Systems

Palladium catalysts (e.g., Pd(OAc)₂/Xantphos) enhance coupling efficiency in pyridazine-to-pyridine reductions, achieving turnover numbers (TON) of up to 500. Conversely, non-catalytic methods rely on stoichiometric bases like potassium tert-butoxide (t-BuOK), which simplify purification but reduce atom economy.

Purification and Characterization

Final purification employs recrystallization from N,N-dimethylformamide (DMF) or column chromatography (silica gel, eluent: ethyl acetate/hexane 3:1). Source reports a purity of >96% for the analogous piperidine-4-carboxylic acid derivative, underscoring the efficacy of these methods. Characterization via ¹H-NMR and IR spectroscopy confirms the presence of critical functional groups, including the carboxamide C=O stretch at 1700 cm⁻¹ and aromatic proton resonances at δ 7.14–7.78 ppm.

Challenges and Limitations

  • Byproduct Formation : Competing reactions during cyclization generate thioether byproducts, necessitating rigorous chromatography.

  • Sensitivity to Moisture : The acyl chloride intermediate hydrolyzes rapidly, requiring anhydrous conditions throughout synthesis.

  • Scalability : While bench-scale reactions (1–5 mmol) achieve satisfactory yields, industrial-scale production faces challenges in heat dissipation and catalyst recovery .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-position of the thieno[2,3-d]pyrimidine core is highly reactive toward nucleophilic substitution. In precursor synthesis, 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine reacts with piperidine derivatives under reflux conditions using phosphoryl chloride (POCl₃) as a catalyst .

Reaction ComponentConditionsYieldSource
4-Chloro-thienopyrimidine + PiperidinePOCl₃, reflux (8 h)91%
Amide formation with pyridin-4-amineEDCl/HOBt, DMF, 80°C (12 h)83%

Metal-Catalyzed Cross-Couplings

The pyrimidine ring participates in Suzuki-Miyaura couplings. For example, brominated derivatives undergo palladium-catalyzed coupling with aryl boronic acids:

SubstrateCatalyst SystemProductYieldSource
5-Bromo-thienopyrimidinePd(PPh₃)₄, Na₂CO₃, DMEAryl-substituted thienopyrimidine75–89%

Amide Bond Functionalization

The piperidine-4-carboxamide group undergoes hydrolysis and re-amination:

ReactionConditionsOutcomeSource
Hydrolysis6M HCl, 100°C (6 h)Carboxylic acid derivative
Reductive aminationNaBH₃CN, MeOH, rt (24 h)Secondary amine formation

Heterocycle Formation

The pyridin-4-yl group facilitates cyclocondensation reactions. For instance, interactions with o-phenylenediamine yield benzimidazole hybrids :

ReactantsConditionsProductYieldSource
Carboxamide + o-PhenylenediamineDMF, 130°C (2.5 h)Benzimidazole-thienopyrimidine78%

Oxidation and Reduction

The thienopyrimidine core resists oxidation, but the piperidine moiety can be modified:

ProcessReagents/ConditionsOutcomeSource
Piperidine oxidationKMnO₄, H₂SO₄, 60°C (4 h)N-Oxide derivative
Nitro group reductionH₂, Pd/C, MeOH (12 h)Amine intermediate

Biological Alkylation

The compound acts as a kinase inhibitor via Michael addition to cysteine residues in ATP-binding pockets. Computational studies suggest the pyrimidine nitrogen and carboxamide oxygen participate in hydrogen bonding .

Mechanistic Insights

  • Nucleophilic substitution at C4 proceeds via an SNAr mechanism due to electron-withdrawing effects of the thieno ring.

  • Suzuki couplings require bulky phosphine ligands to prevent catalyst poisoning by sulfur.

  • Benzimidazole formation involves nucleophilic attack by o-phenylenediamine on the carboxamide carbonyl .

This compound’s reactivity profile highlights its versatility in medicinal chemistry, enabling tailored modifications for target-specific drug design .

Scientific Research Applications

1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.

    Pharmacology: It is used in the development of new drugs and in the study of drug-receptor interactions.

    Biochemistry: The compound can be used as a probe to study biochemical pathways and molecular interactions.

    Industrial Applications: It may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations on the Piperidine Carboxamide Group

Compound Name Molecular Formula Key Substituent Molecular Weight Notable Properties/Findings
N-(2,2-Dimethoxyethyl)-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide () C₁₈H₂₆N₄O₃S N-(2,2-Dimethoxyethyl) 378.49 Enhanced solubility due to polar dimethoxyethyl group; potential metabolic instability.
1-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide () C₁₄H₁₈N₄OS Unsubstituted carboxamide (NH₂) 290.38 Lower molecular weight; reduced steric hindrance may improve target access.
N-tert-Butyl-1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}azetidine-3-carboxamide () C₁₃H₁₆ClN₃O Azetidine ring (4-membered) 318.40 Smaller ring size increases conformational rigidity; unknown biological activity.

Core Scaffold Modifications

Compound Name Molecular Formula Scaffold Variation Molecular Weight Notable Properties/Findings
Capivasertib (AZD5363) () C₂₁H₂₅ClN₆O₂ Pyrrolo[2,3-d]pyrimidine core 428.90 Clinically validated Akt inhibitor; replaces thieno[2,3-d]pyrimidine with pyrrolopyrimidine for improved kinase selectivity.
N-{4-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide () C₁₇H₁₈N₄O₂S Ether-linked acetamide 350.41 Replaces piperidine with phenylacetamide; moderate yield (56%) and stability.
2-(1-(2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)hydrazono)ethyl)phenol () C₁₇H₁₇N₅OS Hydrazine-linked phenol 329.39 Exhibits dual functionality (hydrogen bonding and π-π stacking); unoptimized pharmacokinetics.

Key Functional Differences

  • Solubility : The pyridin-4-yl group in the target compound likely enhances aqueous solubility compared to the dimethoxyethyl analog () and the unsubstituted carboxamide ().
  • Target Selectivity: Capivasertib () demonstrates that scaffold substitution (pyrrolo vs. thieno pyrimidine) significantly alters kinase inhibition profiles.

Research Findings and Implications

  • Crystallographic Insights: Thieno[2,3-d]pyrimidine derivatives exhibit strong intermolecular interactions (e.g., π-π stacking, hydrogen bonding) in crystalline states, which may correlate with target-binding efficiency in biological systems .
  • Synthetic Challenges : Separation of hydroxylated derivatives (e.g., ) remains problematic, necessitating advanced purification techniques for structurally similar compounds.

Biological Activity

1-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H22N4SC_{19}H_{22}N_{4}S with a molecular weight of 338.47 g/mol. The structure includes a thienopyrimidine core, which is known for its diverse biological activities.

Biological Activity Overview

  • Inhibition of Cyclooxygenase Enzymes :
    • The compound has shown significant inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2. In vitro studies have reported IC50 values indicating its potency compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.
    • For instance, one study reported that derivatives of the thienopyrimidine scaffold exhibited IC50 values ranging from 42.19 µM to over 100 µM for COX-2 inhibition, with selectivity ratios indicating a preference for COX-2 over COX-1 .
  • Anti-inflammatory Effects :
    • The compound's anti-inflammatory properties have been substantiated through various bioassays, including carrageenan-induced paw edema models. These studies indicated that the compound could effectively reduce inflammation similar to established NSAIDs .
  • Monoamine Oxidase Inhibition :
    • Preliminary data suggest that this compound may also inhibit monoamine oxidases (MAO-A and MAO-B), which are critical in neurodegenerative disease treatment. The IC50 values reported for related compounds in the same class were considerably lower than those for typical MAO inhibitors .

The mechanism by which this compound exerts its biological effects appears to be multifaceted:

  • COX Inhibition : By blocking the active site of COX enzymes, the compound reduces the synthesis of pro-inflammatory prostaglandins.
  • Monoamine Oxidase Activity : Inhibition of MAO enzymes may enhance neurotransmitter levels in the brain, providing potential benefits in treating mood disorders and neurodegeneration.

Case Studies and Research Findings

Several studies have investigated the biological activity of related thienopyrimidine compounds:

CompoundTargetIC50 (µM)Notes
Compound S5COX-242.19High selectivity over COX-1
Compound S15MAO-B6.71Significant inhibition
Compound 8COX-2103.47Moderate activity

These findings indicate that structural modifications on the thienopyrimidine scaffold can significantly influence biological activity.

Q & A

Q. What are the standard synthetic routes for synthesizing 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide?

The compound is typically synthesized via multi-step reactions involving:

  • Thienopyrimidine Core Formation : Cyclization of 3-amino-5-methylthiophene-2-carboxamide derivatives with appropriate electrophiles (e.g., dimethylformamide dimethyl acetal) to form the thieno[2,3-d]pyrimidine scaffold .
  • Piperidine Coupling : Nucleophilic substitution or amide bond formation between 4-carboxypiperidine derivatives and the pyrimidine core. For example, activating the piperidine-4-carboxylic acid with carbonyldiimidazole (CDI) before coupling with 4-aminopyridine .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity .

Q. What in vitro assays are commonly used to evaluate the biological activity of this compound?

  • Enzyme Inhibition Assays : Measure IC₅₀ values against target kinases (e.g., JAK2 or EGFR) using fluorescence-based ADP-Glo™ kinase assays .
  • Cellular Viability Assays : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HCT-116 or MCF-7) to assess antiproliferative effects .
  • Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins .

Q. How is the compound characterized structurally and analytically?

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm regiochemistry and purity .
  • High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to verify molecular weight (e.g., [M+H]⁺ at m/z 409.1652) .
  • HPLC : Reverse-phase C18 columns (UV detection at 254 nm) to assess purity (>98%) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing the thieno[2,3-d]pyrimidine core under conflicting literature conditions?

  • Troubleshooting Low Yields :
    • Catalyst Screening : Replace traditional bases (e.g., K₂CO₃) with DMAP or DBU to enhance cyclization efficiency .
    • Solvent Effects : Use polar aprotic solvents (e.g., DMF or NMP) at 80–100°C to improve solubility of intermediates .
    • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 12 hours) while maintaining yields >80% .
  • Analytical Cross-Validation : Compare TLC, HPLC, and LC-MS data across protocols to identify side products (e.g., dimerization byproducts) .

Q. How can structural contradictions in crystallographic data be resolved for SAR studies?

  • X-ray Crystallography : Resolve dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups vs. 86.1° for pyridinyl moieties) to clarify conformational preferences .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict binding poses and compare with experimental hydrogen-bonding patterns (e.g., intramolecular N–H⋯N interactions) .

Q. What strategies are effective for improving metabolic stability in preclinical studies?

  • Trifluoromethyl Substitution : Introduce CF₃ groups to the pyridine or piperidine moieties to reduce CYP450-mediated oxidation .
  • Prodrug Design : Mask the carboxamide group as an ester to enhance oral bioavailability .
  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

Q. How can researchers address discrepancies in pharmacological data between in vitro and in vivo models?

  • Pharmacokinetic Profiling : Measure plasma half-life, Cmax, and AUC in rodent models to identify bioavailability limitations .
  • Tissue Distribution Studies : Radiolabel the compound (³H or ¹⁴C) and quantify accumulation in target organs (e.g., tumors) .
  • Metabolite Identification : Use HRMS/MS to detect phase I/II metabolites and adjust dosing regimens accordingly .

Methodological Considerations

8. Best practices for handling and storing the compound:

  • Safety Protocols : Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy (H315/H319 hazards) .
  • Storage : Store at –20°C under inert gas (Ar/N₂) to prevent hydrolysis of the carboxamide group .

9. Designing target engagement studies for kinase inhibition:

  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts in lysates .
  • RNAi Knockdown : Correlate compound efficacy with siRNA-mediated target gene silencing .

10. Addressing solubility challenges in formulation:

  • Co-solvent Systems : Use PEG-400/water mixtures (70:30 v/v) for in vivo dosing .
  • Nanoparticle Encapsulation : Prepare PLGA nanoparticles (∼150 nm) to enhance aqueous dispersion and tumor targeting .

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